

Application Notes and Protocols: [3H]-A-349821

Radioligand Binding Assay

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Compound of Interest

Compound Name: A-349821

Cat. No.: B605041

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Introduction

A-349821 is a potent and selective non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2] The tritiated version, **[3H]-A-349821**, serves as a high-affinity radioligand crucial for characterizing the pharmacology of H3 receptors.[3][4] This radioligand has been successfully utilized for in vitro and in vivo receptor occupancy studies, demonstrating favorable properties such as high affinity, specificity, and the ability to penetrate the brain.[5][6] **[3H]-A-349821** binds to a single class of saturable sites and recognizes human H3 receptors with approximately 10-fold higher affinity than rat H3 receptors.[3][4] This document provides detailed protocols for performing saturation and competition radioligand binding assays using **[3H]-A-349821**.

Data Presentation

Table 1: Binding Affinity (pKd) and Receptor Density (Bmax) of **[3H]-A-349821** in Various Tissues and Cell Lines.

Tissue/Cell Line	Species	pKd	Bmax (fmol/mg protein)
C6 Cells (recombinant H3)	Rat	9.75	N/A
Cerebral Cortex	Rat	9.32	269 ± 25.1
C6 Cells (recombinant H3)	Human	10.54	N/A
Cerebral Cortex	Human	10.50	N/A
Cerebellum	Rat	9.66 ± 0.15	16.5 ± 2.4
Data compiled from multiple sources. [3] [5]			

Table 2: Inhibition Constants (pKi) of Various Ligands Determined by [3H]-**A-349821** Competition Assay.

Compound	Receptor Source	pKi
A-349821	Recombinant Rat H3	9.4
A-349821	Recombinant Human H3	8.8
Data from Esbenshade et al., 2004. [2]		

Experimental Protocols

This section details the methodologies for saturation and competition binding assays using [3H]-**A-349821**.

Materials and Reagents:

- [3H]-**A-349821** (Specific Activity: 22-36 Ci/mmol)[\[5\]](#)

- Membrane preparations (from tissues like rat or human cortex, or cells expressing recombinant H3 receptors)[3]
- Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4[3][5]
- Assay Buffer with BSA (for [3H]-**A-349821**): 50 mM Tris-HCl, 5 mM EDTA, 0.1% or 0.2% Bovine Serum Albumin (BSA), pH 7.4.[3][5] Note: BSA is crucial to prevent adsorption of the radioligand to labware.
- Unlabeled ligands for competition assays (e.g., thioperamide for non-specific binding, test compounds)[3]
- 96-well BioBlocks™ or similar assay plates[3]
- Glass fiber filters (e.g., Whatman GF/B)
- Filtration apparatus (cell harvester)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- Polytron homogenizer

Membrane Preparation:

- Thaw frozen tissue (e.g., rat or human cortex) or cells.
- Homogenize the tissue/cells in ice-cold Tris-EDTA buffer using a Polytron homogenizer.[3]
- Centrifuge the homogenate at appropriate speed and temperature to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

- Resuspend the final membrane pellet in a known volume of buffer to achieve a target protein concentration.
- Determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.[\[5\]](#)
- Store membrane preparations at -80°C until use.

Saturation Binding Assay Protocol: This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Prepare serial dilutions of **[3H]-A-349821** in Assay Buffer with BSA. A typical concentration range is ~0.01 to ~6 nM.[\[3\]](#)
- In a 96-well plate, set up duplicate tubes for each concentration.
- For Total Binding, add:
 - Diluted **[3H]-A-349821**
 - Membrane preparation (e.g., ~15-250 µg protein, depending on receptor density)[\[3\]](#)
 - Assay Buffer with BSA to a final volume of 0.5 mL (or 1 mL for recombinant human H3).[\[3\]](#)
- For Non-specific Binding (NSB), add:
 - Diluted **[3H]-A-349821**
 - A high concentration of a competing ligand (e.g., 10 µM thioperamide) to saturate the receptors.[\[3\]](#)
 - Membrane preparation
 - Assay Buffer with BSA to the final volume.
- Incubate the plates at 25°C for 60 minutes.[\[3\]](#)
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

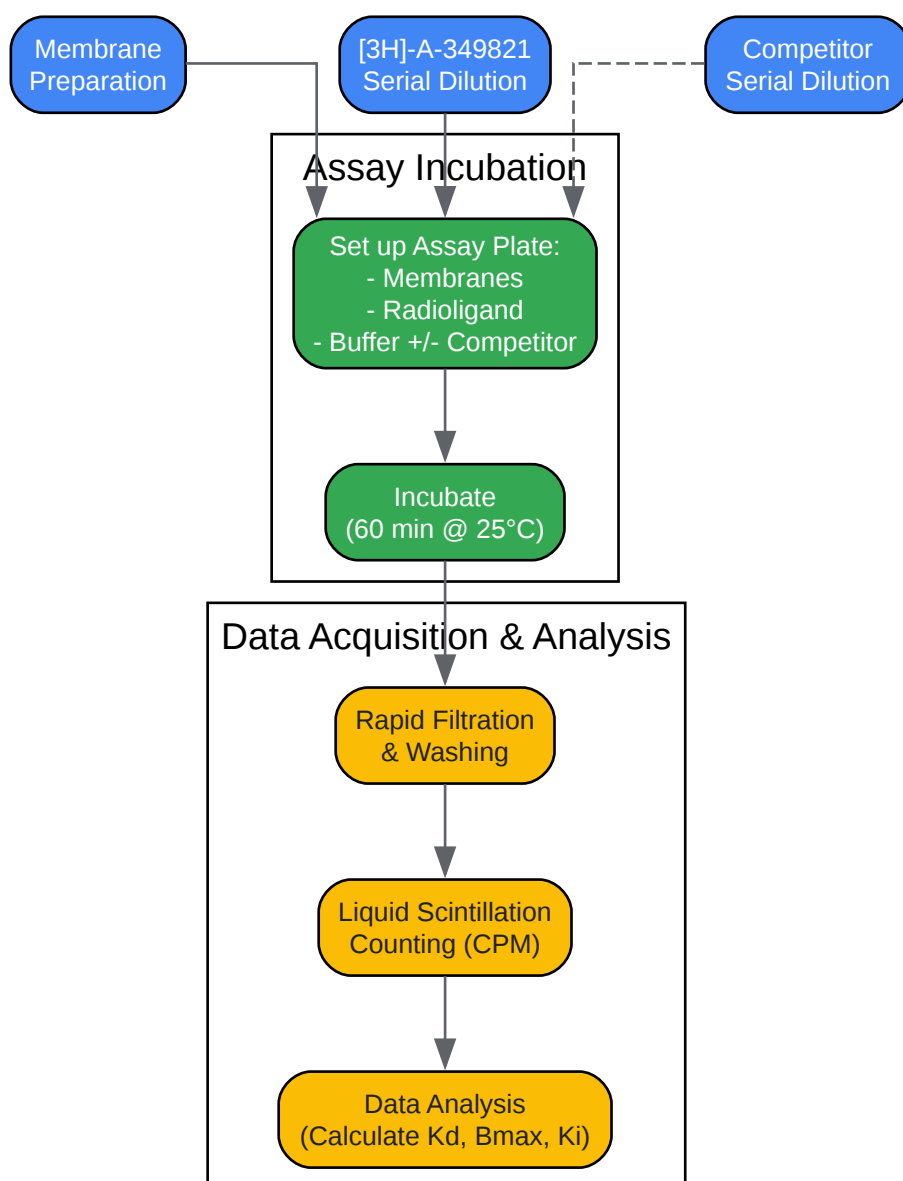
- Quickly wash the filters three times with cold 50 mM Tris-HCl buffer to remove unbound radioligand.[\[5\]](#)
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
- Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) with software like GraphPad Prism to determine Kd and Bmax values.[\[5\]](#)

Competition Binding Assay Protocol: This assay is used to determine the affinity (K_i) of unlabeled test compounds for the receptor.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Prepare serial dilutions of the unlabeled test compounds.
- In a 96-well plate, set up duplicate tubes.
- Add the following to each well:
 - A fixed concentration of [³H]-**A-349821** (typically close to its K_d value, e.g., 0.5 nM or 1.5 nM).[\[3\]](#)
 - Varying concentrations of the unlabeled test compound.
 - Membrane preparation.
 - Assay Buffer with BSA to the final volume.
- Include wells for Total Binding (no test compound) and Non-specific Binding (e.g., 10 μM thioperamide).[\[3\]](#)
- Incubate the plates at 25°C for 60 minutes.[\[3\]](#)
- Terminate the reaction and process the samples as described in steps 6-8 of the Saturation Binding Assay protocol.

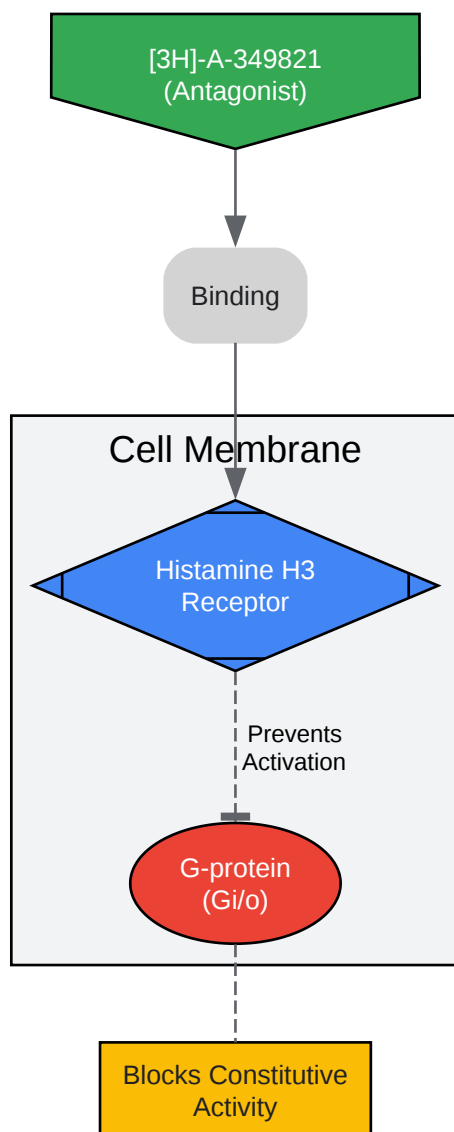
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant determined from saturation experiments.

Mandatory Visualization



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Caption: Workflow for a [^3H]-**A-349821** radioligand binding assay.



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Caption: Inverse agonist action of [^3H]-**A-349821** at the H3 receptor.

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